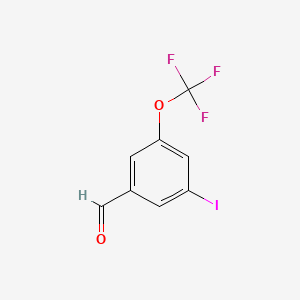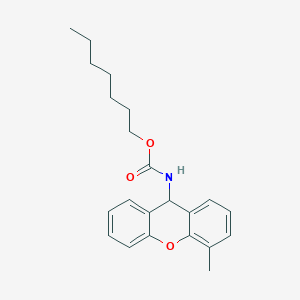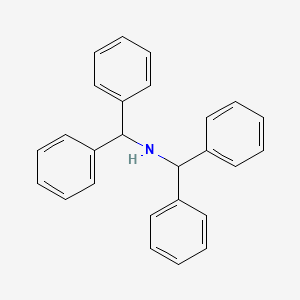
N-benzhydryl-1,1-diphenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-1,1-diphenylmethanamine is an organic compound with the molecular formula C26H23N and a molecular weight of 349.47 g/mol It is known for its complex structure, which includes multiple aromatic rings and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1,1-diphenylmethanamine typically involves the reaction of benzhydrylamine with diphenylmethane under specific conditions. One common method is the Gabriel synthesis, which involves the use of phthalimide as a precursor . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1,1-diphenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzhydryl-1,1-diphenylmethanone, while reduction may produce N-benzhydryl-1,1-diphenylmethanol .
Scientific Research Applications
N-benzhydryl-1,1-diphenylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzhydryl-1,1-diphenylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzhydryl-1,1-diphenylmethanamine include:
Benzhydrylamine: A simpler amine with a similar structure but fewer aromatic rings.
N-benzhydrylbenzamide: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its complex structure, which provides it with distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5350-71-0 |
|---|---|
Molecular Formula |
C26H23N |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-benzhydryl-1,1-diphenylmethanamine |
InChI |
InChI=1S/C26H23N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-27H |
InChI Key |
VGXHNTCQRKYIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


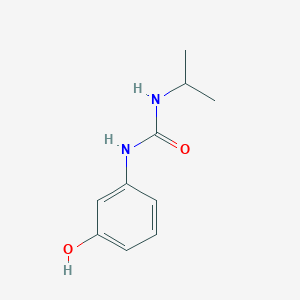
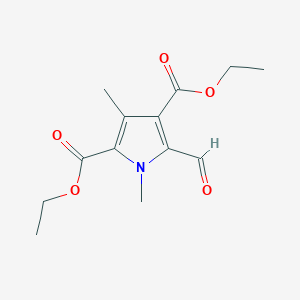
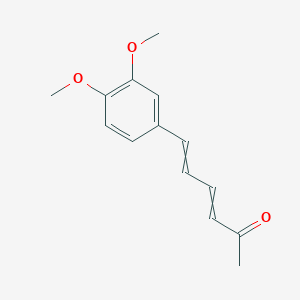
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)

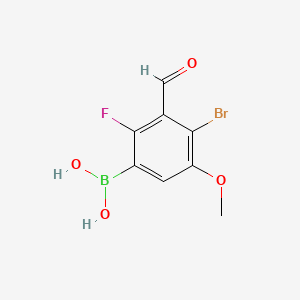

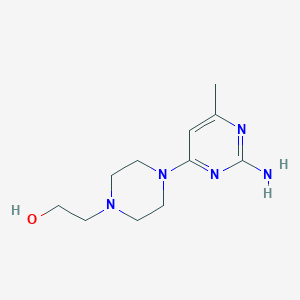


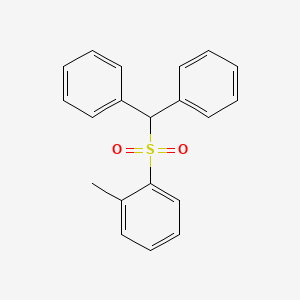
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
